Enabling C8-Specific Modifications: A Key Differentiator from N6-Benzoyl-2'-deoxyadenosine
N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine provides a critical synthetic advantage over the widely used N6-benzoyl-2'-deoxyadenosine (CAS 4546-72-9) by enabling site-specific modification at the C8 position of the nucleobase [1]. While the N6-benzoyl group on the target compound offers comparable amine protection during phosphoramidite coupling, the additional 8-benzyloxy group is a stable precursor that can be selectively cleaved to yield an 8-oxo or 8-hydroxy moiety post-synthesis, a functionality that cannot be introduced using standard Bz-dA .
| Evidence Dimension | Capability for C8-position modification |
|---|---|
| Target Compound Data | Contains a stable 8-benzyloxy protecting group |
| Comparator Or Baseline | N6-Benzoyl-2'-deoxyadenosine (CAS 4546-72-9): Unsubstituted at C8 |
| Quantified Difference | N/A (Qualitative capability) |
| Conditions | Standard solid-phase oligonucleotide synthesis |
Why This Matters
This enables the synthesis of oligonucleotides containing site-specific C8 modifications (e.g., oxidative damage mimics) for specialized research in DNA repair and epigenetics, a capability not possible with the simpler analog.
- [1] GLPBIO. (n.d.). N6-benzoyl-2'-Deoxyadenosine. Retrieved from https://www.glpbio.com/n6-benzoyl-2-deoxyadenosine.html View Source
